3-[(Pentyloxy)methyl]piperidine hydrochloride chemical structure and properties
3-[(Pentyloxy)methyl]piperidine hydrochloride chemical structure and properties
An In-depth Technical Guide to 3-[(Pentyloxy)methyl]piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-[(Pentyloxy)methyl]piperidine hydrochloride, a heterocyclic amine of significant interest to the medicinal chemistry and drug development communities. The piperidine scaffold is a highly privileged structure, appearing in a vast array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] This document elucidates the chemical structure, physicochemical properties, a proposed synthetic pathway, and potential therapeutic applications of this specific analog. By synthesizing established principles of piperidine chemistry with field-proven insights, this guide serves as a foundational resource for researchers exploring the potential of this and related compounds. Methodologies for synthesis, purification, and characterization are detailed, alongside a discussion of its potential role in drug design, grounded in the structure-activity relationships of similar molecules.
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in pharmaceutical agents and natural alkaloids.[1][3] Its prevalence stems from a unique combination of properties that enhance "druggability." The sp³-hybridized carbon atoms provide a three-dimensional geometry that can effectively probe the binding pockets of biological targets, an advantage over flat, aromatic systems—a concept often referred to as "escaping flatland."[4]
Furthermore, the basic nitrogen atom (pKa of protonated piperidine is ~11.2) is typically protonated at physiological pH, which can modulate aqueous solubility and facilitate critical hydrogen bond interactions with protein residues.[3] The piperidine scaffold is metabolically stable and can improve a compound's pharmacokinetic profile, making it a highly valued building block in the design of novel therapeutics.[2]
Chemical Identity and Physicochemical Properties
Chemical Structure and Identifiers
3-[(Pentyloxy)methyl]piperidine hydrochloride is the hydrochloride salt of the parent free base. The structure consists of a piperidine ring substituted at the 3-position with a methyl group, which is, in turn, linked to a pentyloxy group via an ether linkage.
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IUPAC Name: 3-[(pentyloxy)methyl]piperidine;hydrochloride
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CAS Number: 167379-33-3[5]
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Molecular Formula: C₁₁H₂₄ClNO
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Canonical SMILES: CCCCCCOCC1CCCNC1.Cl
Physicochemical Properties
The following table summarizes key physicochemical properties. Note that some values are estimated based on the structure, as extensive experimental data for this specific compound is not widely published.
| Property | Value | Source |
| Molecular Weight | 221.77 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | General knowledge of hydrochloride salts |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (Predicted). | Inferred from piperidine hydrochloride properties. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| pKa (of parent amine) | ~10.5 - 11.2 (Estimated) | Based on piperidine scaffold.[3] |
| LogP (for free base) | ~2.5 (Estimated) | Calculated (reflects lipophilicity) |
Synthesis and Purification: A Strategic Approach
The synthesis of 3-[(Pentyloxy)methyl]piperidine hydrochloride can be approached through a logical sequence starting from commercially available materials. The strategy hinges on a standard Williamson ether synthesis, a robust and well-understood reaction in organic chemistry.
Retrosynthetic Analysis and Causality
The target molecule can be disconnected at the ether bond, revealing two key synthons: piperidine-3-ylmethanol and a 1-halopentane (e.g., 1-bromopentane). Piperidine-3-ylmethanol is chosen as the starting material due to its commercial availability and the presence of the required piperidine core with a reactive hydroxyl group. The secondary amine on the piperidine ring is a competing nucleophile and must be protected to prevent N-alkylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this protection, as it is stable under the basic conditions of the ether synthesis and can be cleanly removed under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.
Proposed Synthetic Protocol
Step 1: N-Boc Protection of Piperidine-3-ylmethanol
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To a stirred solution of piperidine-3-ylmethanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).
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Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in DCM.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction for completion using Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate, which can often be used without further purification.
Step 2: Williamson Ether Synthesis
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Dissolve the Boc-protected alcohol from Step 1 (1.0 eq.) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the alkoxide, activating it for the subsequent substitution reaction.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
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Add 1-bromopentane (1.2 eq.) dropwise to the reaction mixture.
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Heat the reaction to reflux and maintain for 12-18 hours, monitoring by TLC.
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Cool the reaction to 0 °C and carefully quench by the slow addition of water.
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Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection and Salt Formation
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Dissolve the purified ether from Step 2 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Add a solution of HCl in diethyl ether (e.g., 2 M, 2-3 eq.) dropwise while stirring.
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A precipitate of the hydrochloride salt should form immediately.
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Stir the resulting slurry for 1 hour at room temperature.
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Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[(Pentyloxy)methyl]piperidine hydrochloride as a solid.[6]
Synthesis and Characterization Workflow
The following diagram illustrates the logical flow from starting materials to the final, characterized product.
Caption: Workflow for Synthesis, Purification, and Characterization.
Applications in Drug Discovery and Development
Role of the 3-Substituted Piperidine Moiety
The substitution pattern on the piperidine ring is critical for modulating biological activity and pharmacokinetic properties.[2] A substituent at the 3-position, as in the target molecule, creates a chiral center, allowing for the exploration of stereospecific interactions with biological targets.[4] The pentyloxy-methyl side chain significantly increases the lipophilicity of the molecule compared to a simple hydroxymethyl group, which can enhance its ability to cross the blood-brain barrier—a crucial property for CNS-acting drugs.
Potential Therapeutic Targets
While the specific biological activity of 3-[(Pentyloxy)methyl]piperidine hydrochloride is not extensively documented, analogs provide strong indications of its potential. For instance, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been synthesized and shown to possess antidepressant activity, acting as reuptake inhibitors of biogenic amines.[7] This suggests that our target compound could be a valuable candidate for screening in assays related to:
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Neurotransmitter Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT).
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G-Protein Coupled Receptors (GPCRs): A wide range of CNS receptors.
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Ion Channels: Modulators of various ion channels in the nervous system.
General Biological Screening Workflow
A typical screening cascade for a novel compound like this would proceed from high-throughput in vitro assays to more complex cellular and in vivo models.
Caption: A typical workflow for preclinical biological screening.
Analytical Characterization
Confirming the identity and purity of the final compound is paramount. The following standard techniques would be employed.
Protocols for Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
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Acquire ¹H NMR and ¹³C NMR spectra.
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If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
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Analyze using Electrospray Ionization (ESI) in positive ion mode.
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The expected [M+H]⁺ ion for the free base (C₁₁H₂₃NO) should be observed.
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Infrared (IR) Spectroscopy:
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Analyze the solid sample using an ATR (Attenuated Total Reflectance) accessory.
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Acquire the spectrum and identify characteristic peaks for functional groups.
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Expected Spectroscopic Features
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¹H NMR: Expect to see signals corresponding to the protons on the pentyloxy chain (a triplet for the terminal CH₃, multiplets for the four CH₂ groups), signals for the piperidine ring protons (complex multiplets), and a signal for the CH₂ group linking the ether oxygen to the piperidine ring. The N-H protons would likely appear as a broad signal.
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¹³C NMR: Expect 11 distinct signals for the 11 carbon atoms in the free base structure.
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Mass Spectrometry (ESI+): The primary ion observed should be the protonated free base [C₁₁H₂₃NO + H]⁺ at m/z = 186.18.
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IR Spectroscopy: Key stretches would include C-H (alkane) around 2850-3000 cm⁻¹, a strong C-O (ether) stretch around 1100 cm⁻¹, and broad N-H stretches (from the protonated amine salt) around 2400-2700 cm⁻¹.
Safety, Handling, and Storage
While specific toxicological data for this compound is not available, a safety assessment can be made based on related structures like piperidine and its simple salts.
Hazard Assessment
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Acute Toxicity: Likely harmful if swallowed. Piperazine Dihydrochloride has an oral LD50 of 4900 mg/kg in rats.[8]
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Skin Contact: May cause skin irritation.[8]
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Eye Contact: May cause serious eye irritation or damage.
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Inhalation: May cause respiratory tract irritation.[8]
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Chronic Effects: The toxicological properties have not been thoroughly investigated.
Recommended Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
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Personal Protective Equipment:
Storage Conditions
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
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Keep away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
3-[(Pentyloxy)methyl]piperidine hydrochloride is a promising chemical entity that leverages the privileged piperidine scaffold for potential applications in drug discovery, particularly within the CNS therapeutic area. Its synthesis is achievable through standard, scalable organic chemistry protocols. The lipophilic side chain suggests potential for good blood-brain barrier penetration, making it an attractive candidate for further investigation. This guide provides the foundational chemical, synthetic, and strategic information necessary for researchers to confidently incorporate this molecule into their research and development programs. Future work should focus on the chiral separation of its enantiomers and a thorough investigation of their respective biological activities and toxicological profiles.
References
-
D'Alonzo, D., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(21), 3949. [Link]
-
aapptec. Safety Data Sheet - Piperidine. [Link]
-
Supporting Information. III Spectroscopic Data. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride. [Link]
-
Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6245. [Link]
-
Wikipedia. Piperidine. [Link]
- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
-
Fesyk, V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116897. [Link]
-
Defense Technical Information Center. Piperidine Synthesis. [Link]
-
Giannella, M., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(9), 1598-1602. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. 3-[(Pentyloxy)methyl]piperidine hydrochloride | 1220036-94-1 [m.chemicalbook.com]
- 6. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. peptide.com [peptide.com]
